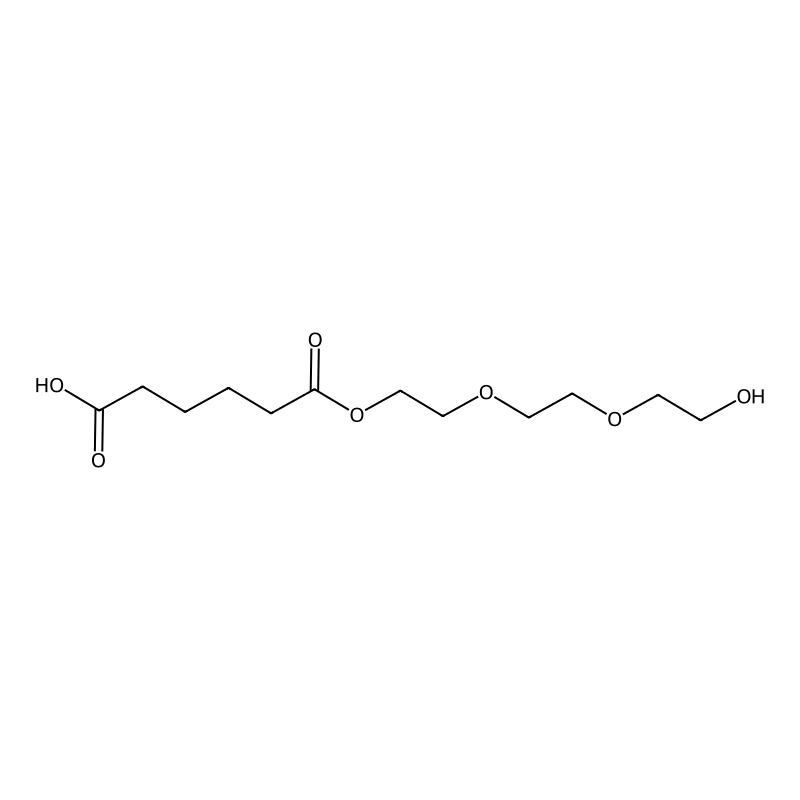

Triethylene glycol monoadipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Areas of Research:

Based on the structure of TEGMA, some potential areas for future scientific research could include:

- Material Science: TEGMA's chemical structure contains both hydrophilic (water-loving) and hydrophobic (water-repelling) groups. This property suggests potential applications in material science, such as coatings or emulsions [].

- Pharmaceutical Research: Further research is needed to determine if TEGMA has any potential use in pharmaceutical applications. Some related compounds, like triethylene glycol monomethyl ether (TEGME), are used in certain medications as a solvent or solubilizer [].

Triethylene glycol monoadipate is an ester compound formed from the reaction of triethylene glycol and adipic acid. It has the molecular formula CHO and is characterized by its viscous, colorless liquid state. This compound is notable for its ability to act as a plasticizer, enhancing the flexibility and durability of polymers and resins. It is also recognized for its stability and low toxicity, making it suitable for various applications in both industrial and biological contexts.

- Esterification: The primary reaction for its formation, where triethylene glycol reacts with adipic acid in the presence of an acid catalyst (such as sulfuric acid) under heat and reflux conditions to produce the ester.

- Hydrolysis: Under acidic or basic conditions, triethylene glycol monoadipate can be hydrolyzed back into its parent compounds, triethylene glycol and adipic acid.

- Oxidation: Although less common, oxidation reactions can occur, leading to various oxidized products depending on the conditions used.

Common Reagents and Conditions- Esterification: Acid catalysts (e.g., sulfuric acid), heat, reflux.

- Hydrolysis: Acidic or basic aqueous solutions, heat.

- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Triethylene glycol monoadipate exhibits low toxicity and has been investigated for its potential biological applications. Its stability and compatibility with various biological systems make it a candidate for drug delivery systems, particularly in biodegradable polymer formulations designed for controlled release. Additionally, triethylene glycol itself has demonstrated antimicrobial properties against a range of microorganisms, suggesting that triethylene glycol monoadipate may share similar attributes .

The synthesis of triethylene glycol monoadipate typically involves the following steps:

- Esterification Reaction: Triethylene glycol is combined with adipic acid in a reactor equipped with an acid catalyst.

- Reflux Conditions: The mixture is heated under reflux to facilitate the reaction while removing water produced during esterification.

- Continuous Processes: In industrial settings, continuous processes are employed where reactants are continuously fed into reactors with distillation columns to remove water and unreacted materials, ensuring high yield and purity of the final product.

Triethylene glycol monoadipate finds diverse applications across various fields:

- Chemistry: Serves as a plasticizer in polymers and resins, enhancing mechanical properties.

- Biology: Used in formulating biological reagents and buffers due to its stability.

- Medicine: Investigated for use in drug delivery systems via biodegradable polymer matrices.

- Industry: Utilized in adhesives, coatings, sealants, and other applications requiring improved flexibility and mechanical strength .

Research into the interactions of triethylene glycol monoadipate with other compounds reveals its role in enhancing catalytic activities. For example, studies have shown that glycols can improve the performance of catalysts used in hydrodesulfurization processes by affecting the dispersion of active metal phases . This suggests that triethylene glycol monoadipate may also enhance the efficacy of similar catalytic systems.

Triethylene glycol monoadipate is often compared to other glycols and esters due to its unique properties. Here are some similar compounds:

| Compound Name | Key Features |

|---|---|

| Diethylene glycol monoadipate | Lower plasticizing efficiency compared to triethylene glycol monoadipate. |

| Polyethylene glycol adipate | Higher molecular weight; offers different mechanical properties. |

| Triethylene glycol diadipate | Contains two adipate groups; may have different solubility characteristics. |

Uniqueness of Triethylene Glycol Monoadipate

Triethylene glycol monoadipate stands out due to its optimal balance between flexibility and mechanical strength compared to its counterparts. Its additional ethylene glycol unit enhances its plasticizing efficiency significantly over diethylene glycol monoadipate. Furthermore, while polyethylene glycol adipate provides higher tensile strength due to its molecular weight, triethylene glycol monoadipate remains favorable for applications requiring a combination of flexibility and durability .

Triethylene glycol monoadipate is an organic ester compound formed through the condensation reaction between triethylene glycol and adipic acid [2]. This chemical modification significantly influences its physical and thermodynamic characteristics compared to the parent triethylene glycol molecule.

Physical State and Organoleptic Characteristics

Triethylene glycol monoadipate exists as a colorless, viscous liquid at standard ambient conditions [3] [2]. The compound exhibits characteristics typical of glycol ester derivatives, presenting as a clear, transparent liquid with minimal discernible odor [5]. The physical state remains stable across a wide range of operating temperatures, maintaining its liquid form under normal industrial processing conditions.

The organoleptic properties of triethylene glycol monoadipate reflect its chemical structure, which combines the hydrophilic characteristics of the triethylene glycol backbone with the lipophilic properties contributed by the adipate moiety . This dual nature influences both its sensory characteristics and its interaction with various media.

Solubility Parameters

The solubility behavior of triethylene glycol monoadipate is governed by its unique molecular architecture, which incorporates both polar and non-polar structural elements. The compound demonstrates miscibility with water due to the presence of multiple ether linkages and hydroxyl functionality inherited from the triethylene glycol component [6] [7].

Polarity Considerations

The polarity of triethylene glycol monoadipate is intermediate between that of pure triethylene glycol and purely aliphatic esters. The triethylene glycol portion contributes significant polar character through its ether oxygen atoms and terminal hydroxyl group, while the adipate chain introduces less polar characteristics [5]. This balanced polarity profile enables the compound to function effectively as a plasticizer by providing compatibility with both polar and moderately non-polar polymer matrices.

The compound's polarity is further influenced by its capacity for hydrogen bonding, primarily through the remaining hydroxyl group and ether oxygen atoms [8]. These interactions play a crucial role in determining its compatibility with various solvents and polymer systems.

Solvent Compatibility

Triethylene glycol monoadipate demonstrates excellent solubility in ethanol, acetone, and acetic acid, following the general solubility pattern of polyethylene glycol derivatives [6] [7]. The compound shows limited solubility in non-polar hydrocarbon solvents due to its predominantly polar character, while maintaining good compatibility with moderately polar organic solvents [6].

The solvent compatibility profile makes triethylene glycol monoadipate particularly suitable for formulations requiring compatibility with both aqueous and organic phases. This characteristic is especially valuable in applications involving polymer processing and plasticization, where the compound must integrate effectively into diverse chemical environments [8] .

Density and Volumetric Properties

Triethylene glycol monoadipate exhibits a relative density of 1.184 g/cm³ at standard conditions [3], which is notably higher than that of the parent triethylene glycol molecule (1.124-1.126 g/cm³) [9] [6]. This density increase reflects the incorporation of the adipic acid moiety, which adds molecular weight while maintaining a relatively compact molecular structure.

The volumetric properties of the compound are influenced by intermolecular interactions, particularly hydrogen bonding between molecules. These interactions contribute to the observed density and affect the compound's behavior under varying pressure and temperature conditions [10]. The density of triethylene glycol monoadipate demonstrates the typical inverse relationship with temperature, decreasing as thermal energy disrupts intermolecular associations.

Phase Behavior

The phase behavior of triethylene glycol monoadipate is characterized by its stability in the liquid phase across a wide temperature range, making it suitable for various industrial applications requiring thermal stability.

Pressure-Volume-Temperature (PVT) Relationships

While specific PVT data for triethylene glycol monoadipate are limited in the literature, the behavior can be extrapolated from studies of related glycol compounds. Research on triethylene glycol demonstrates that glycol-based compounds exhibit isothermal compressibility values ranging from 2.40×10⁻⁴ to 1.28×10⁻³ MPa⁻¹ depending on temperature and pressure conditions [10].

The PVT relationships for triethylene glycol show density increasing with pressure along isotherms, while decreasing with temperature along isobars [10]. These relationships follow the modified Tait-Tammann equation behavior, which is expected to be similar for triethylene glycol monoadipate due to structural similarities.

Thermal Transition Temperatures

The thermal transition temperatures of triethylene glycol monoadipate are influenced by the molecular weight increase and structural modification compared to the parent triethylene glycol. The base triethylene glycol exhibits a boiling point of 285-287°C and a melting point of -7°C [6] [11]. The esterification with adipic acid is expected to increase both the boiling point and potentially alter the melting point due to changes in molecular packing and intermolecular interactions.

The compound's thermal stability is enhanced compared to simple glycols due to the presence of the ester linkage, which provides additional molecular cohesion while maintaining flexibility [8] .

Rheological Characteristics

Triethylene glycol monoadipate exhibits non-Newtonian flow behavior typical of viscous glycol esters. The rheological properties are significantly influenced by the molecular structure, which incorporates both the flexible triethylene glycol chain and the adipate ester functionality [8].

The compound demonstrates shear-thinning behavior at higher shear rates, a characteristic that enhances its effectiveness as a plasticizer by facilitating processing and improving flow properties in polymer applications [12]. The viscosity of triethylene glycol monoadipate is substantially higher than that of the parent triethylene glycol (39.4 cps at 25°C) [13], reflecting the increased molecular weight and enhanced intermolecular interactions.

Temperature significantly affects the rheological properties, with viscosity decreasing following an Arrhenius-type relationship as thermal energy overcomes intermolecular forces [14] [12]. This temperature dependence is crucial for processing applications where flow characteristics must be optimized across different operating temperatures.

Isobaric Thermal Expansion Coefficient

The isobaric thermal expansion coefficient of triethylene glycol monoadipate reflects its molecular response to temperature changes under constant pressure conditions. Based on data for related triethylene glycol compounds, the thermal expansion coefficient is expected to range between 4.05×10⁻⁴ to 1.32×10⁻³ K⁻¹ depending on temperature and pressure conditions [10].

The thermal expansion behavior demonstrates temperature dependence, with higher expansion coefficients observed at elevated temperatures due to increased molecular motion and reduced intermolecular binding [10] [15]. This property is particularly important for applications involving temperature cycling, where dimensional stability is critical.

Isothermal Compressibility Properties

The isothermal compressibility of triethylene glycol monoadipate characterizes its volume response to pressure changes at constant temperature. Extrapolating from triethylene glycol data, the compound is expected to exhibit isothermal compressibility values in the range of 2.40×10⁻⁴ to 1.28×10⁻³ MPa⁻¹ [10].

The compressibility decreases with increasing pressure due to the reduction in free volume and increased resistance to further compression [10] [15]. Temperature effects show increased compressibility at higher temperatures as thermal expansion creates additional free volume that can be compressed more readily.

These compressibility characteristics are important for applications involving high-pressure processing or where precise volumetric control is required. The relatively low compressibility compared to pure liquids reflects the strong intermolecular interactions present in the glycol ester structure [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Yue S, Wu J, Zhang Q, Zhang K, Weir MD, Imazato S, Bai Y, Xu HHK. Novel dental adhesive resin with crack self-healing, antimicrobial and remineralization properties. J Dent. 2018 May 18. pii: S0300-5712(18)30126-X. doi: 10.1016/j.jdent.2018.05.009. [Epub ahead of print] PubMed PMID: 29782890.

3: Wang X, Song S, Chen L, Stafford CM, Sun J. Short-time dental resin biostability and kinetics of enzymatic degradation. Acta Biomater. 2018 May 9. pii: S1742-7061(18)30278-2. doi: 10.1016/j.actbio.2018.05.009. [Epub ahead of print] PubMed PMID: 29751113.

4: Alizadehgharib S, Östberg AK, Dahlgren U. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system. Clin Exp Dent Res. 2017 Nov 17;3(6):227-234. doi: 10.1002/cre2.93. eCollection 2017 Dec. PubMed PMID: 29744206; PubMed Central PMCID: PMC5839251.

5: Iritani K, Ikeda M, Yang A, Tahara K, Anzai M, Hirose K, De Feyter S, Moore JS, Tobe Y. Electrostatically Driven Guest Binding in a Self-Assembled Porous Network at the Liquid/Solid Interface. Langmuir. 2018 May 14. doi: 10.1021/acs.langmuir.8b00699. [Epub ahead of print] PubMed PMID: 29717878.

6: Kim DH, Lee MJ, Sung AY. Preparation and Characterization of Novel Dental Material with High Shear Bond Strength. J Nanosci Nanotechnol. 2018 Sep 1;18(9):6355-6359. doi: 10.1166/jnn.2018.15654. PubMed PMID: 29677796.

7: Mikulás K, Hermann P, Gera I, Komlódi T, Horváth G, Ambrus A, Tretter L. Triethylene glycol dimethacrylate impairs bioenergetic functions and induces oxidative stress in mitochondria via inhibiting respiratory Complex I. Dent Mater. 2018 Apr 16. pii: S0109-5641(17)30780-7. doi: 10.1016/j.dental.2018.03.012. [Epub ahead of print] PubMed PMID: 29673707.

8: Topa M, Ortyl J, Chachaj-Brekiesz A, Kamińska-Borek I, Pilch M, Popielarz R. Applicability of samarium(III) complexes for the role of luminescent molecular sensors for monitoring progress of photopolymerization processes and control of the thickness of polymer coatings. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Jun 15;199:430-440. doi: 10.1016/j.saa.2018.03.050. Epub 2018 Mar 19. PubMed PMID: 29649679.

9: Han Z, Wang Y, Wang J, Wang S, Zhuang H, Liu J, Huang L, Wang Y, Wang W, Belfiore LA, Tang J. Preparation of Hybrid Nanoparticle Nucleating Agents and Their Effects on the Crystallization Behavior of Poly(ethylene terephthalate). Materials (Basel). 2018 Apr 11;11(4). pii: E587. doi: 10.3390/ma11040587. PubMed PMID: 29641456; PubMed Central PMCID: PMC5951471.

10: Liu W, Lu G. Carbonation of Epoxidized Methyl Soyates in Tetrabutylammonium Bromide-Based Deep Eutectic Solvents. J Oleo Sci. 2018 May 1;67(5):609-616. doi: 10.5650/jos.ess17194. Epub 2018 Apr 9. PubMed PMID: 29628488.

11: Jia X, Gong D, Zhao J, Ren H, Wang J, Zhang X. Zwitterion-functionalized polymer microspheres as a sorbent for solid phase extraction of trace levels of V(V), Cr(III), As(III), Sn(IV), Sb(III) and Hg(II) prior to their determination by ICP-MS. Mikrochim Acta. 2018 Mar 19;185(4):228. doi: 10.1007/s00604-018-2766-x. PubMed PMID: 29594828.

12: Boscutti G, Nardon C, Marchiò L, Crisma M, Biondi B, Dalzoppo D, Dalla Via L, Formaggio F, Casini A, Fregona D. Anticancer Gold(III) Peptidomimetics: From Synthesis to in vitro and ex vivo Biological Evaluations. ChemMedChem. 2018 Mar 23. doi: 10.1002/cmdc.201800098. [Epub ahead of print] PubMed PMID: 29570944.

13: Wacławczyk A, Postek-Stefańska L, Pietraszewska D, Birkner E, Zalejska-Fiolka J, Wysoczańska-Jankowicz I. TEGDMA and UDMA monomers released from composite dental material polymerized with diode and halogen lamps. Adv Clin Exp Med. 2018 Mar 20. doi: 10.17219/acem/68382. [Epub ahead of print] PubMed PMID: 29558043.

14: He J, Garoushi S, Vallittu PK, Lassila L. Effect of low-shrinkage monomers on the physicochemical properties of experimental composite resin. Acta Biomater Odontol Scand. 2018 Feb 28;4(1):30-37. doi: 10.1080/23337931.2018.1444488. eCollection 2018. PubMed PMID: 29536025; PubMed Central PMCID: PMC5844030.

15: Lin NJ, Keeler C, Kraigsley AM, Ye J, Lin-Gibson S. Effect of dental monomers and initiators on Streptococcus mutans oral biofilms. Dent Mater. 2018 May;34(5):776-785. doi: 10.1016/j.dental.2018.02.003. Epub 2018 Mar 6. PubMed PMID: 29523343.

16: Bourbia M, Finer Y. Biochemical Stability and Interactions of Dental Resin Composites and Adhesives with Host and Bacteria in the Oral Cavity: A Review. J Can Dent Assoc. 2018 Jan;84:i1. PubMed PMID: 29513214.

17: Yano K, Ishizaki T, Sugiyama H. Synthesis of Cu Nanoparticles Using Copper Carbonate as Cu Source Toward Versatile Applications. J Nanosci Nanotechnol. 2018 Jul 1;18(7):5101-5104. doi: 10.1166/jnn.2018.15271. PubMed PMID: 29442700.

18: Zhanjun L, Hui C, Jing W, Xiaohong X, Hongbo L, Li Y. Surface Modification of Short Carbon Fibers with Carbon Nanotubes to Reinforce Epoxy Matrix Composites. J Nanosci Nanotechnol. 2018 Jul 1;18(7):4940-4952. doi: 10.1166/jnn.2018.15326. PubMed PMID: 29442678.

19: Nguyen NT, Ozkan S, Tomanec O, Zboril R, Schmuki P. Spaced Titania Nanotube Arrays Allow the Construction of an Efficient N-Doped Hierarchical Structure for Visible-Light Harvesting. ChemistryOpen. 2018 Jan 29;7(2):131-135. doi: 10.1002/open.201700199. eCollection 2018 Feb. PubMed PMID: 29435398; PubMed Central PMCID: PMC5792828.

20: Rodrigues MC, Chiari MDS, Alania Y, Natale LC, Arana-Chavez VE, Meier MM, Fadel VS, Vichi FM, Hewer TLR, Braga RR. Ion-releasing dental restorative composites containing functionalized brushite nanoparticles for improved mechanical strength. Dent Mater. 2018 May;34(5):746-755. doi: 10.1016/j.dental.2018.01.026. PubMed PMID: 29422326.